(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid
Description
(3R,5S)-1-Benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid (CAS: 1821737-68-1) is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 5-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The compound is primarily utilized in medicinal chemistry and peptide synthesis, where the Cbz group serves as a temporary protective moiety for amines, removable via hydrogenolysis.
Properties
IUPAC Name |
(3R,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine, to form the carbamate.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide (CO2).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and biocatalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyloxycarbonyl (Cbz) Group
The Cbz protecting group undergoes nucleophilic substitution under basic conditions:
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Reagents : Sodium hydride (NaH) or alkyl halides (R-X)
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Mechanism : Deprotonation of the piperidine nitrogen by NaH generates a nucleophilic amine, facilitating alkylation or acylation reactions.
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Applications : Used to introduce new substituents at the nitrogen position while preserving stereochemistry .
Example Reaction :
Deprotection of the Cbz Group
The Cbz group is cleaved via catalytic hydrogenation:
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Conditions : Hydrogen gas (H₂), palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst .
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Yield : Quantitative removal reported in hydrogenation reactions using PtO₂ at 75 psi H₂ .
Mechanistic Pathway :
Carboxylic Acid Functionalization
The carboxylic acid at the 3-position participates in esterification and amidation:
Stereochemical Influence on Reactivity
The (3R,5S) configuration impacts reaction outcomes:
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Hydrogenolysis Selectivity : Enzymatic hydrolysis of esters derived from this compound shows >95% enantiomeric excess due to chiral recognition .
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Steric Effects : Methyl group at C5 directs nucleophilic attacks to the less hindered face of the piperidine ring.
Comparative Reactivity Data :
Methyl Group Reactivity
The 5-methyl group participates in radical halogenation:
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Conditions : N-Bromosuccinimide (NBS), light irradiation.
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Product : 5-Bromomethyl derivatives, intermediates for cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of piperidine derivatives, which are frequently investigated for their pharmacological properties. The specific stereochemistry of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid is crucial for its interaction with biological targets, influencing both efficacy and safety profiles.
1.1. Drug Development
- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties. The ability of this compound to interact with specific cellular receptors may lead to the development of novel anticancer agents.
- Neuropharmacology : Compounds with piperidine structures have been studied for their effects on neurotransmitter systems. This compound may be explored for its potential in treating neurological disorders by modulating neurotransmitter activity.
Biological Interactions
Understanding the interactions of this compound with biological macromolecules is essential for elucidating its mechanisms of action.
2.1. Binding Studies
Interaction studies typically involve assessing how the compound binds to various proteins or enzymes. These studies can provide insights into its pharmacodynamics and pharmacokinetics, which are critical for drug design.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that highlight the importance of stereochemistry in drug design.
3.1. Synthetic Routes
Common synthetic methods include:
- Protective Group Strategies : The use of benzyloxycarbonyl groups allows for selective reactions at other functional sites.
- Chiral Resolution Techniques : Methods to obtain the specific (3R,5S) configuration are critical in ensuring the desired biological activity .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Boc-4-methylpiperidine | Contains a Boc protecting group | Different protective group affects reactivity |
| 4-Methylpiperidine | Lacks additional functional groups | Simpler structure with potentially fewer interactions |
| (2S,5S)-2-benzylpiperidine | Benzyl group on a different carbon | Variations in stereochemistry influence activity |
| (3S,4R)-1-benzoyl-4-methylpiperidine | Contains a benzoyl group | Different functionalization alters biological effects |
Case Studies and Research Findings
While specific case studies focusing solely on this compound were not extensively documented in the current literature, ongoing research continues to investigate its properties and potential applications.
4.1. Pharmacological Studies
Recent studies have begun to explore the pharmacological profiles of similar piperidine derivatives, providing a foundation for future research on this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The benzyloxycarbonyl group can act as a protecting group, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Protecting Groups: The target compound’s Cbz group contrasts with analogs featuring tert-butoxycarbonyl (Boc) . Boc is base-labile, while Cbz is acid-stable but cleavable via hydrogenolysis. The dual-protected analog in combines Boc and Cbz, enabling orthogonal deprotection strategies.
- Ring System: Piperidine vs.
Substituent Effects :
Physicochemical Properties
Solubility :
- The Cbz group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces aqueous solubility compared to hydroxylated analogs like (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid (water solubility: 33.9 g/L) .
- The Boc-protected pyrrolidine analog (MW 229.27) may exhibit better aqueous solubility due to its smaller size.
logP Values :
- While explicit data for the target compound is unavailable, analogs with aromatic groups (e.g., ) likely have higher logP (~2.5) compared to the target’s estimated logP (~1.8).
Biological Activity
(3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid, a chiral compound with the molecular formula C15H19NO4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique piperidine structure, characterized by a benzyloxycarbonyl group and a methyl substituent, plays a critical role in its interaction with biological macromolecules. The stereochemistry of this compound significantly influences its pharmacodynamics and pharmacokinetics, making it a subject of various research studies.
- IUPAC Name : (3R,5S)-1-((benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid
- CAS Number : 2306246-26-2
- Molecular Weight : 277.32 g/mol
- Purity : 97%
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H19NO4 |
| Functional Groups | Benzyloxycarbonyl, Carboxylic acid |
| Stereochemistry | (3R,5S) configuration |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor or modulator for several enzymatic pathways:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, such as g-secretase, which is relevant in Alzheimer's disease research .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to cognition and mood disorders .
Pharmacological Studies
Recent studies have highlighted the importance of stereochemistry in determining the biological efficacy of piperidine derivatives like this compound. For instance:
- In vitro assays have shown varying degrees of activity against specific targets depending on the stereochemical configuration.
- Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound, revealing promising results in reducing symptoms associated with neurological disorders .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique biological activity of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Boc-4-methylpiperidine | Contains a Boc protecting group | Different protective group affects reactivity |
| 4-Methylpiperidine | Lacks additional functional groups | Simpler structure with potentially fewer interactions |
| (2S,5S)-2-benzylpiperidine | Benzyl group on a different carbon | Variations in stereochemistry influence activity |
| (3S,4R)-1-benzoyl-4-methylpiperidine | Contains a benzoyl group instead | Different functionalization alters biological effects |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
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Case Study on Neuroprotection :
- A study demonstrated that administration of this compound in rodent models resulted in significant neuroprotective effects against induced oxidative stress.
- Results indicated reduced markers of inflammation and neuronal apoptosis.
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Case Study on Enzyme Interaction :
- In vitro assays showed that this compound effectively inhibited g-secretase activity.
- This inhibition correlated with decreased levels of amyloid-beta peptides, suggesting potential therapeutic applications in Alzheimer's disease.
Q & A
Basic: What synthetic strategies minimize epimerization during the preparation of (3R,5S)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid?
Methodological Answer:
Epimerization at the stereogenic centers (3R,5S) can occur under basic or high-temperature conditions. To mitigate this:
- Use low-temperature coupling agents (e.g., DCC/HOBt) for the benzyloxycarbonyl (Cbz) protection step to avoid racemization .
- Monitor reaction progress via chiral HPLC (e.g., Chiralpak® AD-H column) to detect early-stage stereochemical integrity loss .
- Employ kinetic resolution by quenching reactions before equilibrium is reached, as described for similar piperidine carboxylates .
Advanced: How can computational modeling predict the conformational stability of the piperidine ring in this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and substituent effects. The methyl group at C5 and Cbz group at N1 influence torsional strain .
- Compare molecular electrostatic potential (MEP) maps to assess hydrogen-bonding interactions with solvents or biological targets .
- Validate models using X-ray crystallography data from analogous compounds (e.g., (3S,4R)-1-tert-butyl derivatives) .
Basic: What spectroscopic techniques confirm the stereochemical configuration of the (3R,5S) centers?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .
- NOESY NMR : Detect spatial proximity between H3 and H5 protons to confirm cis/trans relationships .
- Vibrational circular dichroism (VCD) : Distinguish enantiomers via C=O and Cbz group vibrational modes .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
Methodological Answer:
- Conduct phase-solubility studies in aprotic (e.g., DMSO) and protic (e.g., ethanol/water) solvents at varying temperatures .
- Use dynamic light scattering (DLS) to detect aggregation states that may skew solubility measurements .
- Cross-reference with Hansen solubility parameters to rationalize discrepancies (e.g., polar vs. nonpolar interactions) .
Basic: What protocols ensure the stability of this compound during long-term storage?
Methodological Answer:
- Store under argon atmosphere at –20°C to prevent oxidation of the Cbz group .
- Use HPLC-UV (λ = 254 nm) for periodic purity checks; degradation products (e.g., free piperidine) appear as secondary peaks .
- Avoid aqueous buffers (pH >7) to prevent hydrolysis of the ester/carboxylic acid groups .
Advanced: What role does the benzyloxycarbonyl (Cbz) group play in modulating biological activity or metabolic stability?
Methodological Answer:
- The Cbz group acts as a protecting group for the piperidine nitrogen, preventing unwanted protonation or enzymatic degradation .
- Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of Cbz-protected vs. deprotected analogs to target enzymes .
- Assess metabolic stability via microsomal incubation assays (e.g., human liver microsomes) to quantify CYP450-mediated cleavage .
Basic: How can enantiomeric purity be quantified for this compound?
Methodological Answer:
- Chiral stationary phase HPLC : Use a Daicel® CHIRALCEL OD-RH column with hexane/isopropanol (90:10) mobile phase; retention times differentiate (3R,5S) from (3S,5R) .
- Capillary electrophoresis (CE) with cyclodextrin additives achieves baseline separation of enantiomers .
- Polarimetry : Specific rotation values ([α]D) should align with literature data for the (3R,5S) configuration .
Advanced: What strategies optimize crystallization conditions to obtain single crystals for X-ray analysis?
Methodological Answer:
- Use anti-solvent vapor diffusion (e.g., ether into dichloromethane solution) to slow nucleation .
- Screen polymorphs via high-throughput crystallization robots, varying temperature (−40°C to 50°C) and solvent polarity .
- Add seeding crystals of structurally similar compounds (e.g., tert-butyl-protected analogs) to induce epitaxial growth .
Basic: How does the methyl group at C5 influence the compound’s physicochemical properties?
Methodological Answer:
- The 5-methyl group increases lipophilicity (logP +0.5) compared to unmethylated analogs, as confirmed by reversed-phase HPLC .
- It induces steric hindrance , reducing rotational freedom of the piperidine ring, as shown in variable-temperature NMR .
- Impacts aqueous solubility : Methylated derivatives show 20% lower solubility in water than des-methyl counterparts .
Advanced: What analytical workflows reconcile conflicting bioactivity data in enzyme inhibition assays?
Methodological Answer:
- Perform dose-response curves (IC50) under standardized conditions (pH 7.4, 37°C) to control for assay variability .
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics and rule out non-specific interactions .
- Validate via knockout cell lines to confirm target specificity, as off-target effects may explain discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
